

# A Comprehensive Technical Guide to 3-Methyl-1H-indole-2-carbonitrile

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## Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbonitrile

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This guide provides an in-depth overview of **3-Methyl-1H-indole-2-carbonitrile**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

## Chemical Identity and Structure

**3-Methyl-1H-indole-2-carbonitrile** is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a prominent structural motif in numerous biologically active compounds and natural products, making its derivatives, such as this one, of significant interest in medicinal chemistry.<sup>[1][2]</sup>

The IUPAC name for this compound is **3-Methyl-1H-indole-2-carbonitrile**.<sup>[3]</sup> Its structure consists of a bicyclic system with a fused benzene and pyrrole ring. A methyl group is attached at position 3 and a nitrile group at position 2 of the indole ring.

Chemical Structure:

A 2D representation of the **3-Methyl-1H-indole-2-carbonitrile** structure.

## Physicochemical and Spectral Data

The key properties of **3-Methyl-1H-indole-2-carbonitrile** are summarized in the table below. This data is essential for its identification, characterization, and application in experimental

settings.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub>	[3][4]
Molecular Weight	156.18 g/mol	[3][4]
CAS Registry Number	13006-59-2	[3]
Appearance	Varies; can be a solid	-
Isomeric SMILES	CC1=C(NC2=CC=CC=C12)C#N	[4]
InChI Key	XOILSNZVQVLOED-UHFFFAOYSA-N	[3]

## Experimental Protocols: Synthesis

The synthesis of substituted indole-2-carbonitriles can be achieved through various synthetic routes. Cross-coupling reactions are a common and effective method for creating functionalized indole skeletons.[1][5] Below is a generalized experimental protocol for the synthesis of a related compound, which can be adapted for **3-Methyl-1H-indole-2-carbonitrile**. This protocol describes the iodination of an indole derivative, a key step often followed by coupling reactions.

### Protocol: Iodination of 1H-indole-2-carbonitrile[1]

This procedure details the synthesis of 3-iodo-1H-indole-2-carbonitrile, a precursor that could potentially be used in subsequent reactions to introduce the methyl group.

- Materials and Reagents:
  - 1H-indole-2-carbonitrile (1.0 equiv.)
  - Potassium hydroxide (KOH) (3.6 equiv.)
  - Iodine (I<sub>2</sub>) (1.0 equiv.)

- Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Water
- Procedure:
  - Dissolve 1H-indole-2-carbonitrile (e.g., 2.0 g, 14.1 mmol) in DMF (10 mL) in a suitable reaction flask.
  - Add KOH (0.79 g, 50.3 mmol) to the solution in small portions.
  - Stir the mixture at room temperature for 30 minutes.
  - Cool the mixture to 0 °C in an ice bath.
  - Prepare a solution of iodine (3.57 g, 14.1 mmol) in DMF (3 mL).
  - Add the iodine solution dropwise to the reaction mixture at 0 °C.
  - After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
  - Pour the reaction mixture into a beaker containing water (600 mL) and saturated aqueous NH<sub>4</sub>Cl (40 mL).
  - Stir the resulting mixture for 30 minutes to allow for precipitation.
  - Collect the precipitate by filtration using a Büchner funnel.
  - Dry the collected solid under vacuum for 2 hours to yield the 3-iodo-1H-indole-2-carbonitrile product.

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of indole derivatives.



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A generalized workflow for the synthesis and characterization of indole derivatives.

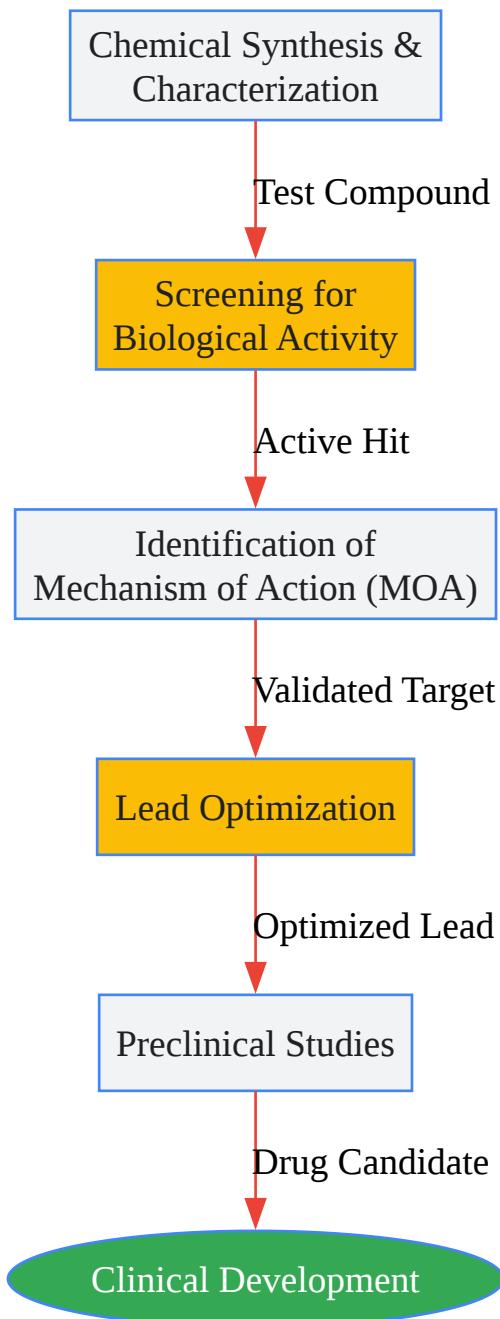
## Biological and Pharmacological Context

Indole derivatives are of great interest in drug discovery due to their wide range of biological activities.[2][6] The indole nucleus is a key building block in many pharmaceuticals and natural products.[1] These compounds have been investigated for various therapeutic applications, including:

- **Anticancer Agents:** Certain indole derivatives have shown potential in inhibiting the proliferation of cancer cells.
- **Antimicrobial Activity:** The indole scaffold is present in compounds with activity against various bacterial and fungal strains.[6]
- **Antiviral Properties:** Research has explored indole derivatives as potential inhibitors of viral replication, including for viruses like Hepatitis C.
- **Enzyme Inhibition:** Some indole compounds can act as inhibitors of enzymes such as cytochrome P450, which is crucial for drug metabolism.

While the specific biological activities of **3-Methyl-1H-indole-2-carbonitrile** are not as extensively documented as some other indole derivatives, its structural similarity to other biologically active indoles makes it a compound of interest for further investigation in drug development programs. For instance, the related compound 3-methylindole (skatole) is known to form DNA adducts after metabolic activation, indicating its potential as a mutagenic or carcinogenic agent, which highlights the importance of understanding the biological interactions of such structures.[7][8]

The following diagram illustrates a conceptual relationship between the chemical structure of an indole derivative and its potential progression toward a therapeutic application.



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Logical progression from chemical synthesis to drug development for a novel compound.

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